Cas no 859-65-4 ((Benzoylmethylene)triphenylphosphorane)

(Benzoylmethylene)triphenylphosphorane structure
859-65-4 structure
Product Name:(Benzoylmethylene)triphenylphosphorane
CAS No:859-65-4
Molecular Formula:C26H21OP
Molecular Weight:380.418107748032
MDL:MFCD00014088
CID:83140
PubChem ID:87577693

(Benzoylmethylene)triphenylphosphorane Properties

Names and Identifiers

    • Benzoylmethylenetriphenylphosphorane
    • (Benzoylmethylene)triphenylphosphorane
    • alpha-(Triphenylphosphoranylidene)acetophenone
    • 2-(Triphenylphosphoranylidene)acetophenone
    • SKF 45359
    • Triphenylphosphoranylideneacetophenone
    • 1-Phenyl-2-(triphenylphosphoranylidene)ethanone
    • BENZOYLMETHYLENE TRIPHENYLPHOSPHORANE
    • (Phenylcarbonylmethylene)triphenylphosphorane
    • Acetophenone, 2-(triphenylphosphoranylidene)-
    • SK&F 45349
    • Phenacylidenetriphenylphosphorane
    • Triphenylphosphinebenzoylmethylene
    • Ethanone, 1-phenyl-2-(triphenylphosphoranylidene)-
    • MZRSAJZDY
    • 1-Phenyl-2-(triphenylphosphoranylidene)ethanone (ACI)
    • Acetophenone, 2-(triphenylphosphoranylidene)- (6CI, 7CI, 8CI)
    • (2-Oxo-2-phenylethylidene)triphenylphosphorane
    • 1-Phenyl-2-(triphenylphosphanylidene)ethan-1-one
    • NSC 167167
    • α-(Triphenylphosphoranylidene)acetophenone
    • 1-PHENYL-2-(TRIPHENYL-??-PHOSPHANYLIDENE)ETHANONE
    • Phosphonium, phenacyltriphenyl-
    • Phenacyltriphenylphosphonium
    • 1-PHENYL-2-(TRIPHENYL-PHOSPHANYLIDENE)-ETHANONE
    • 1-phenyl-2-(triphenyl-$l^{5}-phosphanylidene)ethanone
    • 1-Phenyl-2-(triphenylphosphoranylidene)ethan-1-one
    • 2-triphenylphosphoranylideneacetophenone
    • SCHEMBL977997
    • DTXCID90157719
    • AE-641/02518058
    • CHEMBL3247919
    • EINECS 212-727-2
    • AKOS001586926
    • SKF 45349
    • BRN 0620285
    • DTXSID90235228
    • NSC-167167
    • 1-phenyl-2-(triphenyl-??-phosphanylidene)ethan-1-one
    • AS-67322
    • C26H21OP
    • 1-phenyl-2-(triphenyl-lambda*5*-phosphanylidene)-ethanone
    • T73004
    • Phosphonium, (2-oxo-2-phenylethyl)triphenyl-
    • MFCD00014088
    • (Phenacylidenetriphenyl)phosphorane
    • CS-0156573
    • (phenacylidene)triphenylphosphorane
    • .alpha.-(Triphenylphosphoranylidene)acetophenone
    • 4-16-00-00977 (Beilstein Handbook Reference)
    • SY048407
    • 1-phenyl-2-(triphenyl-lambda~5~-phosphanylidene)ethanone
    • 1-phenyl-2-(triphenyl-lambda5-phosphanylidene)ethanone
    • WLN: RV1UPR&R&R
    • (Triphenylphosphine)benzoylmethylene
    • NSC167167
    • STK723396
    • DB-022602
    • BP-12176
    • NS00042966
    • SKF-45349
    • 859-65-4
    • 1-Phenyl-2-(triphenylphosphoranyl)ethanone
    • MDL: MFCD00014088
    • InChIKey: MZRSAJZDYIISJW-UHFFFAOYSA-N
    • Inchi: 1S/C26H21OP/c27-26(22-13-5-1-6-14-22)21-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-21H
    • SMILES: O=C(C1C=CC=CC=1)C=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1
    • BRN: 0620285

Computed Properties

  • Exact Mass: 380.13300
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Rotatable Bond Count: 5
  • Monoisotopic Mass: 380.133
  • Heavy Atom Count: 28
  • Complexity: 489
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 5.2
  • Tautomer Count: nothing
  • Surface Charge: 0
  • Topological Polar Surface Area: 17.1

Experimental Properties

  • LogP: 4.66560
  • PSA: 26.88000
  • Refractive Index: 1.646
  • Boiling Point: 550.9°C at 760 mmHg
  • Melting Point: 188°C(lit.)
  • Flash Point: 287°C
  • Solubility: Insuluble (2.1E-4 g/L) (25 ºC),
  • Color/Form: Not determined
  • Solubility: Not determined
  • Sensitiveness: Air Sensitive
  • Density: 1.18±0.1 g/cm3 (20 ºC 760 Torr),

(Benzoylmethylene)triphenylphosphorane Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003FMX-1g
(BENZOYLMETHYLENE)TRIPHENYLPHOSPHORANE
859-65-4 97%
1g
$4.00 2025-02-19
A2B Chem LLC
AB59433-1g
(Benzoylmethylene)triphenylphosphorane
859-65-4 97%
1g
$4.00 2024-04-19
Aaron
AR003FV9-1g
(Benzoylmethylene)triphenylphosphorane
859-65-4 97%
1g
$4.00 2025-01-22
abcr
AB113909-5 g
(Benzoylmethylene)triphenylphosphorane, 98%; .
859-65-4 98%
5 g
€89.70 2023-07-20
Alichem
A019110073-100g
1-Phenyl-2-(triphenylphosphoranylidene)ethanone
859-65-4 95%
100g
$379.44 2023-08-31
Ambeed
A376951-1g
1-Phenyl-2-(triphenylphosphoranylidene)ethanone
859-65-4 97%
1g
$5.0 2024-04-17
Apollo Scientific
OR10632-5g
(Benzoylmethylene)triphenylphosphorane
859-65-4 97%
5g
£45.00 2023-09-01
eNovation Chemicals LLC
D915260-25g
2-(Triphenylphosphoranylidene)acetophenone
859-65-4 97%
25g
$130 2022-07-29
TRC
B130403-10mg
(Benzoylmethylene)triphenylphosphorane
859-65-4
10mg
$ 50.00 2022-06-07
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A12184-5g
(Benzoylmethylene)triphenylphosphorane, 98+%
859-65-4 98+%
5g
55.70

(Benzoylmethylene)triphenylphosphorane Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Benzene
Reference
C-Acylation of alkylidene phosphoranes
Bestmann, H. J.; et al, Angewandte Chemie, 1962, 74, 293-4

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  3 h, rt
Reference
Stereoselective Visible-Light Catalyzed Cyclization of Bis(enones): A Viable Approach to the Synthesis of Enantiomerically Enriched Cyclopentane Rings
Medici, Fabrizio; et al, European Journal of Organic Chemistry, 2021, 2021(32), 4521-4524

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  3 h, rt
Reference
Remote Functionalization of α,β-Unsaturated Carbonyls by Multimetallic Sequential Catalysis
Romano, Ciro; et al, Journal of the American Chemical Society, 2019, 141(42), 16983-16990

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  pH 8, rt; overnight, pH 8, rt
Reference
Tailoring flavins for visible light photocatalysis: organo catalytic [2+2] cycloadditions mediated by a flavin derivative and visible light
Mojr, Viktor; et al, Chemical Communications (Cambridge, 2015, 51(60), 12036-12039

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium carbonate
Reference
Mechanically Induced Solid-State Generation of Phosphorus Ylides and the Solvent-Free Wittig Reaction
Balema, Viktor P.; et al, Journal of the American Chemical Society, 2002, 124(22), 6244-6245

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Dichloromethane ;  rt
1.2 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  2 - 3 h, pH 7 - 8, rt
Reference
Highly Efficient Route to Functionalized Tetrahydrocarbazoles Using a Tandem Cross-Metathesis/Intramolecular-Hydroarylation Sequence
An, Xiao-Lei; et al, Chemistry - An Asian Journal, 2010, 5(10), 2258-2265

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: Toluene
Reference
New reactions of alkylidenephosphoranes and their preparative possibilities. I. Acid-base character of phosphonium salts and alkylidene phosphoranes
Bestmann, H. J., Angewandte Chemie, 1965, 77(14), 609-13

Synthetic Circuit 8

Reaction Conditions
1.1 Solvents: Toluene
Reference
Reactions with phosphinealkylenes. I. Intermolecular transylidation between phosphonium salts and phosphinealkylenes
Bestmann, Hans Juergen, Chemische Berichte, 1962, 95, 58-63

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Toluene
Reference
Reactions with phosphinealkylidenes. II. C-Alkylation of phosphinealkylidenes. A new route to the synthesis of ketones
Bestmann, Hans Juergen; et al, Chemische Berichte, 1962, 95, 1513-27

Synthetic Circuit 10

Reaction Conditions
Reference
Phosphinealkylenes. 51. Synthesis and reactions of [1-(trialkylsilyl)alkylidene]triphenylphosphoranes
Bestmann, Hans Juergen; et al, Synthesis, 1992, (8), 787-92

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Cobalt nitrate hexahydrate Solvents: Acetone
Reference
Preparation and characterization of Ni(II), Co(II) and Cr(III) complexes with benzoylmethylenetriphenylphosphine
Emad, Ahmad; et al, Iranian Journal of Chemistry & Chemical Engineering, 2000, 19(1), 19-23

Synthetic Circuit 12

Reaction Conditions
Reference
Phosphinealkylenes. 51. Synthesis and reactions of [1-(trialkylsilyl)alkylidene]triphenylphosphoranes
Bestmann, Hans Juergen; et al, Synthesis, 1992, (8), 787-92

Synthetic Circuit 13

Reaction Conditions
1.1 Solvents: Benzene
Reference
Reactions with phosphinealkylidenes. II. C-Alkylation of phosphinealkylidenes. A new route to the synthesis of ketones
Bestmann, Hans Juergen; et al, Chemische Berichte, 1962, 95, 1513-27

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Butyllithium
1.2 -
Reference
A new general synthesis of aliphatic and terminal alkynes: flash vacuum pyrolysis of β-oxoalkylidenetriphenylphosphoranes
Aitken, R. Alan; et al, Journal of the Chemical Society, 1985, (16), 1140-1

Synthetic Circuit 15

Reaction Conditions
Reference
Product class 24: alkylidenephosphoranes
Schobert, R.; et al, Science of Synthesis, 2004, 27, 973-1070

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
Reference
Chain lengthening difunctionalization of Grignard compounds by reaction with ketenylidenetriphenylphosphorane
Bestmann, Hans Juergen; et al, Angewandte Chemie, 1985, 97(5), 418-19

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Water
Reference
Synthesis of 1,2,3-triazoles
Ananthanarayanan, C.; et al, Indian Journal of Chemistry, 1989, (3), 228-30

Synthetic Circuit 18

Reaction Conditions
Reference
Product class 24: alkylidenephosphoranes
Schobert, R.; et al, Science of Synthesis, 2004, 27, 973-1070

Synthetic Circuit 19

Reaction Conditions
Reference
Synthesis of cyclic compounds from triphenyl(phenyliminovinylidene)phosphorane and carboxylic acids
Bestmann, Hans Juergen; et al, Angewandte Chemie, 1980, 92(10), 856-8

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Phenylmagnesium bromide Solvents: Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Cumulated ylides. XIX. Chain-lengthening difunctionalization of Grignard compounds by reaction with ketenylidenetriphenylphosphorane. A new route to (E)-α,β-unsaturated ketones and the queen substance
Bestmann, Hans Juergen; et al, Synthesis, 1988, (1), 49-53

Synthetic Circuit 21

Reaction Conditions
Reference
Product class 5: Hal/N and Hal/P acetals
Leroy, B., Science of Synthesis, 2007, 29, 251-301

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  < 60 min, rt
Reference
In vivo phase II-enzymes inducers, as potential chemopreventive agents, based on the chalcone and furoxan skeletons
Cabrera, Mauricio; et al, Bioorganic & Medicinal Chemistry, 2016, 24(8), 1665-1674

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  15 min, -78 °C; -78 °C → rt; overnight, rt
Reference
Enantioselective α-Allylation of Aryl Acetic Acid Esters via C1-Ammonium Enolate Nucleophiles: Identification of a Broadly Effective Palladium Catalyst for Electron-Deficient Electrophiles
Hutchings-Goetz, Luke; et al, ACS Catalysis, 2018, 8(11), 10537-10544

Synthetic Circuit 24

Reaction Conditions
Reference
Product class 24: alkylidenephosphoranes
Schobert, R.; et al, Science of Synthesis, 2004, 27, 973-1070

Synthetic Circuit 25

Reaction Conditions
Reference
Reaction of ylide salts containing two onium atoms with triphenylphosphine
Magdesieva, N. N.; et al, Zhurnal Obshchei Khimii, 1979, 49(9), 1978-82

Synthetic Circuit 26

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  4 h, reflux
Reference
Design and Synthesis of Novel Functionalized Fused Oxazepine and Diazepine Analogues Containing Coumarin Backbone through Domino Reaction
Poursan, Samane; et al, ChemistrySelect, 2019, 4(20), 6403-6407

Synthetic Circuit 27

Reaction Conditions
1.1 -
1.2 -
1.3 Reagents: Sodium carbonate Solvents: Water
Reference
Preparation of 3-(9-Anthryl)acrylates and 9-Aroylethenylanthracenes as Pi-Extended Anthracenes and Their Diels-Alder Type Adducts with Electron-Poor Dienophiles
Sadeq, Hasnaa; et al, Polycyclic Aromatic Compounds, 2017, 37(2-3), 148-160

Synthetic Circuit 28

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Bromine Solvents: Water
Reference
Synthesis and antifungal activity of 2-Carbalkoxyalkyl/(n-butyl)-4-aryl-1,5-benzothiazepines
Li, Wenhong; et al, Youji Huaxue, 2013, 33(7), 1503-1508

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(Benzoylmethylene)triphenylphosphorane Related Literature

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Amadis Chemical Company Limited
(CAS:859-65-4)(Benzoylmethylene)triphenylphosphorane
A841510
Purity:99%
Quantity:500g
Price($):607.0